molecular formula C9H20 B1293410 2,3-Dimethylheptane CAS No. 3074-71-3

2,3-Dimethylheptane

Cat. No. B1293410
CAS RN: 3074-71-3
M. Wt: 128.25 g/mol
InChI Key: WBRFDUJXCLCKPX-UHFFFAOYSA-N
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Description

2,3-Dimethylheptane is a branched saturated aliphatic hydrocarbon . It is one of the isomers of nonane . The molecular formula is C9H20 and the molecular weight is 128.2551 .


Molecular Structure Analysis

The IUPAC Standard InChI for 2,3-Dimethylheptane is InChI=1S/C9H20/c1-5-6-7-9(4)8(2)3/h8-9H,5-7H2,1-4H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2,3-Dimethylheptane has a density of 0.7±0.1 g/cm³ . The boiling point is 140.8±7.0 °C at 760 mmHg . The vapour pressure is 7.5±0.1 mmHg at 25°C . The enthalpy of vaporization is 36.2±0.8 kJ/mol . The flash point is 60.1±7.9 °C . The index of refraction is 1.406 . The molar refractivity is 43.7±0.3 cm³ .

Scientific Research Applications

    Chemical Analysis

    • Summary : 2,3-Dimethylheptane is often used in chemical analysis, particularly in gas chromatography .
    • Methods : In gas chromatography, a sample is vaporized and injected onto the head of the chromatographic column. The sample is transported through the column by the flow of inert, gaseous mobile phase. The column itself contains a liquid stationary phase which is adsorbed onto the surface of an inert solid .
    • Results : Different compounds in the sample interact differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of compounds as they exit the column .

    Thermophysical Property Data

    • Summary : The National Institute of Standards and Technology (NIST) provides a collection of critically evaluated thermodynamic property data for 2,3-Dimethylheptane .
    • Methods : These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
    • Results : The database includes information on properties such as normal boiling temperature, critical temperature and pressure, density, enthalpy of vaporization, and heat capacity at constant pressure .

Safety And Hazards

2,3-Dimethylheptane is a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . No smoking is allowed when handling this chemical . Protective gloves, protective clothing, eye protection, and face protection should be worn . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction . It should be stored in a well-ventilated place and kept cool . Dispose of contents/container to an approved waste disposal plant .

properties

IUPAC Name

2,3-dimethylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20/c1-5-6-7-9(4)8(2)3/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRFDUJXCLCKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871008
Record name 2,3-Dimethylheptane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 2,3-Dimethylheptane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Product Name

2,3-Dimethylheptane

CAS RN

3074-71-3
Record name Heptane, 2,3-dimethyl-
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Record name 2,3-Dimethylheptane
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Record name 2,3-dimethylheptane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
547
Citations
FC Whitmore, HA Southgate - Journal of the American Chemical …, 1938 - ACS Publications
The preparation and physical constants of the primary active amyl chloride, bromide and iodide are reported. 2. Primary active amyl alcohol can be re-generated from the corresponding …
Number of citations: 16 pubs.acs.org
H Wiener - Journal of the American Chemical Society, 1947 - ACS Publications
Discussion The applicability of the method describedhere to boiling points, as well as to properties involved in a chemical reaction and a change of state, re-spectively, serves to support …
Number of citations: 633 pubs.acs.org
MP Nayaki - Journal of Algebraic Statistics, 2022 - publishoa.com
In this article we have to study the diagrammatic representation between Topological indices and Alkanes. Most of the researchers have done a wonderful result in their research …
Number of citations: 3 www.publishoa.com
UJ Meierhenrich, MJ Nguyen, B Barbier… - Chirality: The …, 2003 - Wiley Online Library
Enantiomers of chiral aliphatic hydrocarbons are generally difficult to separate because they lack functional groups to be derivatized in order to generate diastereomers. The systematic …
Number of citations: 44 onlinelibrary.wiley.com
G Joshi, RT Tremblay, SA Martin… - Toxicology Mechanisms …, 2010 - Taylor & Francis
Jet Fuel 8 (JP-8) is a major fuel source used by US and NATO military. JP-8 is a complex mixture of aliphatic and aromatic isomers of hydrocarbons. Tissue/blood partition coefficient (PC…
Number of citations: 5 www.tandfonline.com
MA Uguina, JL Sotelo, A Rodriguez… - Separation and …, 2006 - Elsevier
Liquid phase adsorption (298K, batch technique) of linear and branched paraffins (tetradecane, 3-methylpentane, 2,3-dimethylpentane and 2,2,4-trimethylpentane) has been studied …
Number of citations: 21 www.sciencedirect.com
FC Whitmore, HP Orem - Journal of the American Chemical …, 1938 - ACS Publications
2-Methyloctane and three new nonanes, 2, 3-dimethylheptane, 3-ethyloctane and 2, 2, 4, 4-tetramethylpentane have been prepared. Boiling point, index of refraction, density, freezing …
Number of citations: 15 pubs.acs.org
S Emam, M Nasrollahpour, B Colarusso… - Alzheimer's & …, 2020 - Wiley Online Library
Introduction Novel sensors were developed to detect exhaled volatile organic compounds to aid in the diagnosis of mild cognitive impairment associated with early stage Alzheimer's …
A Sponring, W Filipiak, T Mikoviny, C Ager… - Anticancer …, 2009 - ar.iiarjournals.org
Aim: The aim of this work was to confirm the existence of volatile organic compounds (VOCs) specifically released by lung cancer cells. Materials and Methods: NCI-H2087 cells were …
Number of citations: 190 ar.iiarjournals.org
CC Chan, H Ozkaynak, JD Spengler… - … science & technology, 1991 - ACS Publications
The in-vehicle concentrations of 24 gasoline-related volatile organic compounds (VOCs) and three criteria air pollutants, ozone, carbon monoxide, and nitrogen dioxide, were measured …
Number of citations: 255 pubs.acs.org

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